(1,3-Benzothiazol-2-yl)(4-nitrophenyl)methanone
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Overview
Description
(1,3-Benzothiazol-2-yl)(4-nitrophenyl)methanone is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound features a benzothiazole moiety attached to a 4-nitrophenyl group via a methanone linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzothiazol-2-yl)(4-nitrophenyl)methanone typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1,3-Benzothiazol-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the benzothiazole ring.
Scientific Research Applications
(1,3-Benzothiazol-2-yl)(4-nitrophenyl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interfere with cellular processes by interacting with DNA or proteins, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
4-Nitrobenzoyl Chloride: A reagent used in the synthesis of (1,3-Benzothiazol-2-yl)(4-nitrophenyl)methanone.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness: this compound is unique due to its specific combination of a benzothiazole moiety and a 4-nitrophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
126521-89-9 |
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Molecular Formula |
C14H8N2O3S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H8N2O3S/c17-13(9-5-7-10(8-6-9)16(18)19)14-15-11-3-1-2-4-12(11)20-14/h1-8H |
InChI Key |
DEBFIJBUHNFBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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